Methyl 4-phenylthiophene-3-carboxylate
Overview
Description
“Methyl 4-phenylthiophene-3-carboxylate” is a specialty product for proteomics research applications . It has a molecular formula of C12H10O2S and a molecular weight of 218.27 g/mol .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 4-phenylthiophene-3-carboxylate”, has been a topic of interest for many scientists due to their potential biological activity . The synthesis often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of “Methyl 4-phenylthiophene-3-carboxylate” consists of a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains a carboxylate group attached to the thiophene ring .Physical And Chemical Properties Analysis
“Methyl 4-phenylthiophene-3-carboxylate” has a molecular weight of 218.27 g/mol . Its density is reported to be 1.198 g/cm3 . The boiling point is 320.8ºC at 760 mmHg, and the melting point is 48-49ºC .Scientific Research Applications
Organic Synthesis Applications
- Derivatives Preparation : Methyl 4-phenylthiophene-3-carboxylate derivatives have been explored for potential biological activities. For instance, 2-(4-substituted phenyl)thiophens and their methyl derivatives were used to prepare a range of biologically active compounds (Beaton, Chapman, Clarke, & Willis, 1976).
- Catalysis Techniques : Thorpe cyclization, a method used for constructing methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, has been studied using eco-friendly phase transfer catalysis technique (Shah, 2011).
- Synthesis of Complex Compounds : The compound has been used in the synthesis of complex organic structures, such as 5-[(Thiophen-3-yl)amino]-1,2,4-triazines, demonstrating its utility in creating diverse chemical architectures (Krinochkin et al., 2021).
Medicinal Chemistry
- Drug Development : Derivatives of Methyl 4-phenylthiophene-3-carboxylate have been explored in the development of drugs targeting various diseases. For instance, some derivatives have shown potential as inhibitors of flavivirus envelope proteins, crucial for antiviral drug development (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).
- PARP Inhibition : Compounds synthesized from thiophene derivatives, related to Methyl 4-phenylthiophene-3-carboxylate, have been evaluated as inhibitors of poly(ADP-ribose)polymerase (PARP), an important target in cancer therapy (Shinkwin, Whish, & Threadgill, 1999).
Dye Technology and Materials Science
- Dye Synthesis : Thiophene derivatives, including those related to Methyl 4-phenylthiophene-3-carboxylate, have been used to synthesize dyes for polyester fibers. These dyes offer a range of colors and demonstrate good fastness properties (Iyun et al., 2015).
- Antimicrobial Activity : Some novel 2-aminothiophene derivatives, closely related to Methyl 4-phenylthiophene-3-carboxylate, have been synthesized and evaluated for their antimicrobial activity, indicating their potential in medical applications (Prasad et al., 2017).
Safety And Hazards
“Methyl 4-phenylthiophene-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .
properties
IUPAC Name |
methyl 4-phenylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)11-8-15-7-10(11)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMHUFVILVTYTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649974 | |
Record name | Methyl 4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-phenylthiophene-3-carboxylate | |
CAS RN |
38695-71-5 | |
Record name | Methyl 4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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